molecular formula C19H16N2O6S B2478908 N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide CAS No. 896318-05-1

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide

Cat. No. B2478908
CAS RN: 896318-05-1
M. Wt: 400.41
InChI Key: QQQGNWIKDZWAHP-UHFFFAOYSA-N
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Description

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Kinetics of Condensation Reactions

  • The kinetics of condensation of derivatives like N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide with other compounds have been studied. For example, Knoppová et al. (1975) investigated the condensation kinetics of similar sulfone derivatives, which is relevant for understanding chemical reaction mechanisms and rates (Knoppová, Jurášek, Kovác, & Guttmann, 1975).

Nanoparticle Synthesis and Characterization

  • N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide derivatives have been used in the synthesis and characterization of nanoparticles. For instance, Saeed et al. (2013) synthesized and characterized nickel(II) complexes using similar compounds (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).

Antibacterial Evaluation

  • Some derivatives have been evaluated for their antibacterial properties. Ravichandiran, Premnath, and Vasanthkumar (2015) synthesized a series of derivatives and tested them for antibacterial activity, highlighting the potential pharmaceutical applications of these compounds (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Inhibition of Enzymatic Activity

  • Research by Vrbanová et al. (1994) and Breier et al. (1996) has shown that certain furylethylene derivatives, which are structurally similar to N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide, can inhibit (Na/K)-ATPase, an enzyme crucial for cellular function. These studies provide insight into potential biochemical applications or implications of such compounds (Vrbanová, Stankovičová, Dočolomanský, Štefko, Ziegelhöffer, & Breier, 1994); (Breier, Vrbanová, Dočolomanský, Boháčová, & Ziegelhöffer, 1996).

Chemical Synthesis and Molecular Docking

  • The compound has been used in chemical synthesis processes and molecular docking studies, such as in the development of new antimycobacterial agents, demonstrating its utility in drug discovery and development (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).

Polymer Catalysis

  • Yang, Xiong, and Chen (2017) studied the installation of heterocyclic units in phosphine-sulfonate ligands, a field relevant to the manipulation of polymer branching density in polymerization processes. This demonstrates the role such compounds can play in advanced materials science (Yang, Xiong, & Chen, 2017).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c22-19(14-8-10-15(11-9-14)21(23)24)20-13-18(17-7-4-12-27-17)28(25,26)16-5-2-1-3-6-16/h1-12,18H,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQGNWIKDZWAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide

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